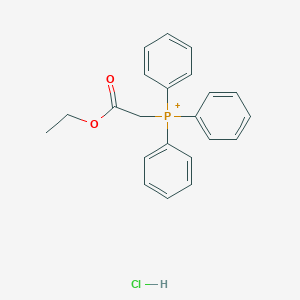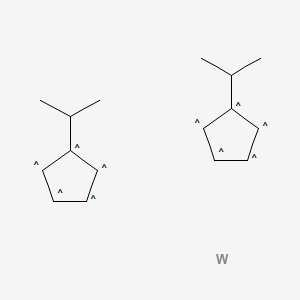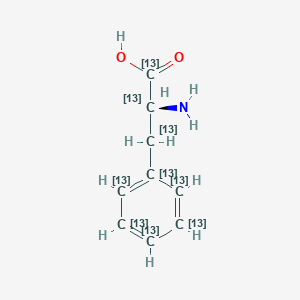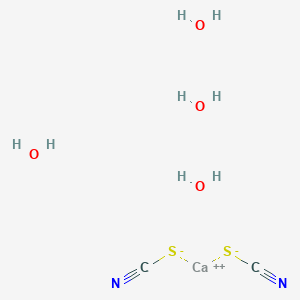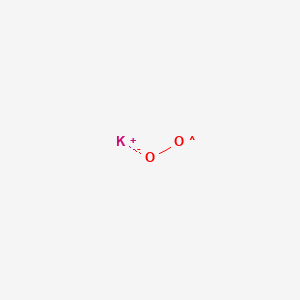
Tetrabutylammonium (meta)periodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium (meta)periodate is a chemical compound with the molecular formula
(CH3CH2CH2CH2)4N(IO4)
. It is a salt composed of tetrabutylammonium cations and periodate anions. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylammonium (meta)periodate can be synthesized through the reaction of tetrabutylammonium hydroxide with periodic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
-
Preparation of Tetrabutylammonium Hydroxide: : Tetrabutylammonium bromide is reacted with silver oxide in water to produce tetrabutylammonium hydroxide.
(C4H9)4NBr+Ag2O→(C4H9)4NOH+2AgBr
-
Reaction with Periodic Acid: : Tetrabutylammonium hydroxide is then reacted with periodic acid to form this compound.
(C4H9)4NOH+HIO4→(C4H9)4NIO4+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium (meta)periodate is primarily known for its role as an oxidizing agent. It can participate in various types of chemical reactions, including:
-
Oxidation Reactions: : It is used to oxidize alcohols to aldehydes or ketones and to oxidize sulfides to sulfoxides or sulfones.
RCH2OH+(C4H9)4NIO4→RCHO+(C4H9)4NIO3+H2O
-
Substitution Reactions: : It can also be involved in substitution reactions where the periodate ion acts as a leaving group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, sulfides, and other organic compounds. The reactions typically occur under mild conditions, often at room temperature and in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of sulfides yields sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tetrabutylammonium (meta)periodate is used as an oxidizing agent in various organic synthesis reactions. It is particularly useful in the selective oxidation of alcohols and sulfides.
Biology
In biological research, this compound is used to study oxidative stress and its effects on biological systems. It can be used to induce oxidative damage in cells and tissues, providing insights into the mechanisms of oxidative stress-related diseases.
Medicine
This compound has potential applications in medicine, particularly in the development of oxidative stress-related therapies. It is also used in the synthesis of pharmaceutical intermediates.
Industry
In industrial applications, this compound is used in the production of fine chemicals and specialty chemicals. It is also used in the synthesis of advanced materials and in environmental remediation processes.
Wirkmechanismus
The mechanism of action of tetrabutylammonium (meta)periodate involves its strong oxidizing properties. The periodate ion (
IO4−
) can accept electrons from other molecules, leading to the oxidation of those molecules. This process often involves the formation of intermediate species, such as periodate esters, which then decompose to yield the final oxidized products.Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium Periodate: Similar to tetrabutylammonium (meta)periodate but with different structural isomers.
Sodium Periodate: Another strong oxidizing agent commonly used in organic synthesis.
Potassium Periodate: Similar to sodium periodate but with different solubility and reactivity properties.
Uniqueness
This compound is unique due to its solubility in organic solvents, which makes it particularly useful in organic synthesis reactions that require non-aqueous conditions. Its tetrabutylammonium cation also provides steric hindrance, which can influence the selectivity and rate of reactions.
Eigenschaften
Molekularformel |
C16H37INO4+ |
|---|---|
Molekulargewicht |
434.37 g/mol |
IUPAC-Name |
periodic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |
InChI-Schlüssel |
PYVXLMQALOZKES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OI(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


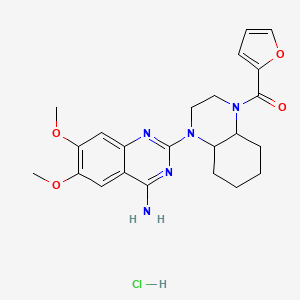
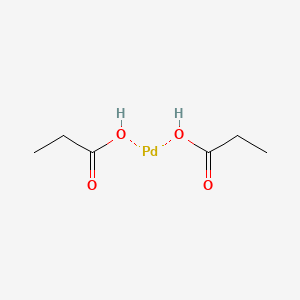
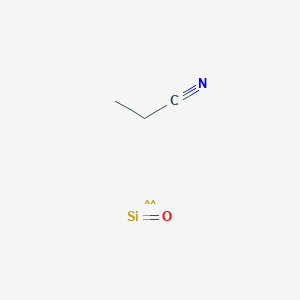
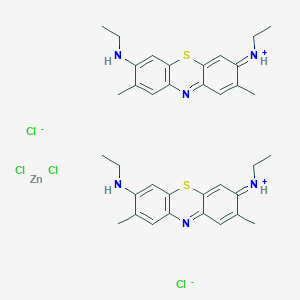
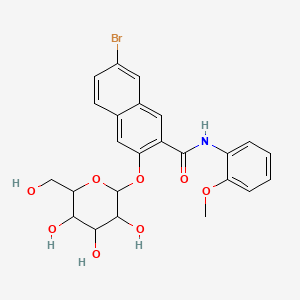
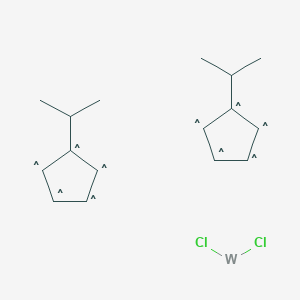
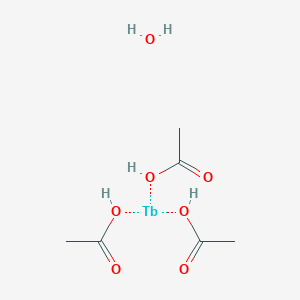
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
